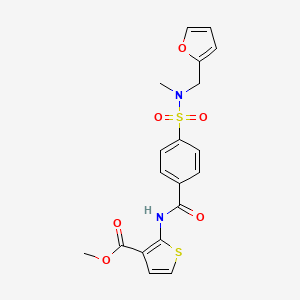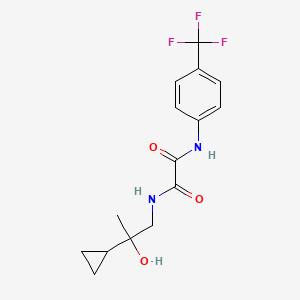
N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide, also known as TFP, is a chemical compound that has gained attention in scientific research due to its potential as a pharmacological tool. TFP is a selective inhibitor of the transient receptor potential melastatin 8 (TRPM8) ion channel, which is involved in various physiological processes such as pain sensation, thermoregulation, and cold sensing. In
科学的研究の応用
Hydroxyalkanoate Polymers and Oxalamide Compounds
One area of research closely related to the functionalities present in N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is the study of poly(hydroxyalkanoate)s (PHAs) and their interaction with oxalamide compounds. Xu et al. (2017) investigated the effect of oxalamide compounds on the crystallization behavior of bacterially synthesized PHAs. They found that specific configurations of oxalamide compounds can significantly enhance the crystallization rate of PHAs, which is crucial for improving their material properties for biomedical and environmental applications. The study highlights the potential of oxalamide derivatives in modifying polymer properties for advanced material science applications (Xu et al., 2017).
Oxalamide Derivatives in Organic Synthesis
Another relevant study by Mamedov et al. (2016) explored the synthesis of di- and mono-oxalamides via an acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes. This research provides insights into novel synthetic routes that could potentially apply to the synthesis or modification of this compound, showcasing its versatility in organic synthesis and the possibility of generating a wide range of biologically active derivatives or materials with unique properties (Mamedov et al., 2016).
特性
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-N'-[4-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O3/c1-14(23,9-2-3-9)8-19-12(21)13(22)20-11-6-4-10(5-7-11)15(16,17)18/h4-7,9,23H,2-3,8H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOOELAZAYOBQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=C(C=C1)C(F)(F)F)(C2CC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Methylphenyl)amino]oxolan-3-ol](/img/structure/B2366615.png)
![N-(5-chloro-2-methoxyphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2366616.png)


![2-Ethyl-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2366619.png)
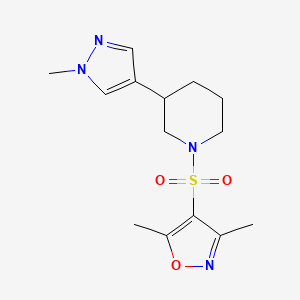

![5-tert-butyl-2-methoxy-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide](/img/structure/B2366625.png)
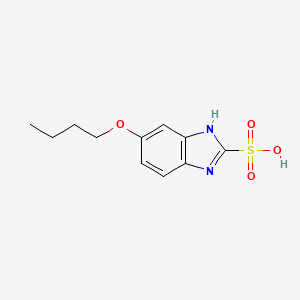
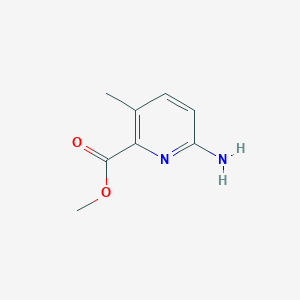
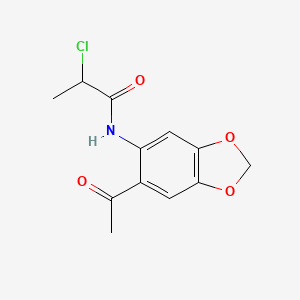
![(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-methylphenyl)methanone](/img/structure/B2366631.png)

